Methyl (3R)-3-amino-3-(2-anthryl)propanoate
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Overview
Description
Methyl (3R)-3-amino-3-(2-anthryl)propanoate is an organic compound that features an anthracene moiety attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(2-anthryl)propanoate typically involves the coupling of an anthracene derivative with an amino acid ester. One common method involves the reaction of 2-anthryl amine with methyl 3-bromo-3-(2-anthryl)propanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2-anthryl)propanoate undergoes various chemical reactions including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Primary amines.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2-anthryl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of luminescent materials and organic semiconductors
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(2-anthryl)propanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-anthryl acrylamide
- 2-anthryl methacrylamide
- 9-anthryl acrylamide
- 9-anthryl methacrylamide
Uniqueness
Methyl (3R)-3-amino-3-(2-anthryl)propanoate is unique due to its specific structural configuration, which combines an anthracene moiety with an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-anthracen-2-ylpropanoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m1/s1 |
InChI Key |
XNMZEVMFODYBME-QGZVFWFLSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
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